molecular formula C21H17N3O7S2 B2849899 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-93-4

(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2849899
CAS No.: 865247-93-4
M. Wt: 487.5
InChI Key: WHBMITBOLZHDKM-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic derivative combining chromene, thiazole, and sulfonamide functionalities. Its structure features:

  • A 4-oxo-4H-chromene-2-carbonyl moiety linked via an imine bond to a 6-sulfamoylbenzo[d]thiazole ring.
  • An ethyl acetate group at the thiazole’s 3-position, stabilized in the Z-configuration.

This compound’s design leverages the pharmacological relevance of thiazoles (antibacterial, anticancer) and chromenes (anti-inflammatory, antitumor) .

Properties

IUPAC Name

ethyl 2-[2-(4-oxochromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S2/c1-2-30-19(26)11-24-14-8-7-12(33(22,28)29)9-18(14)32-21(24)23-20(27)17-10-15(25)13-5-3-4-6-16(13)31-17/h3-10H,2,11H2,1H3,(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMITBOLZHDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a hybrid compound that incorporates chromene and thiazole moieties, which have been recognized for their diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of chromene-thiazole hybrids typically involves multi-component reactions, where salicylaldehydes, 2-cyanothioacetamide, and various electrophiles are reacted in the presence of catalysts like piperidine. The yield of these reactions can range from 87% to 96%, depending on the specific conditions used during synthesis .

Antibacterial Activity

Recent studies have shown that compounds containing the chromene-thiazole framework exhibit significant antibacterial properties. For instance, newly synthesized arylazo-based chromene-thiazole hybrids demonstrated superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 1.9 µM . The addition of arylazo groups at specific positions has been found to enhance this activity further.

Antifungal Activity

In vitro assays indicate that derivatives of chromene and thiazole can effectively inhibit a range of phytopathogenic fungi. The hydrazide-chromene and thiazol-chromene derivatives exhibited broad-spectrum antifungal activity, suggesting their potential as natural-product-based fungicides .

Antiviral Activity

Compounds derived from this class have also been evaluated for antiviral properties. For example, certain thiazole derivatives showed high inhibition rates against viral RNA methyltransferases, which are crucial for viral replication in pathogens like SARS-CoV . Some compounds achieved over 90% inhibition at low concentrations, indicating promising antiviral potential.

Anticancer Activity

The anticancer properties of chromene-thiazole hybrids have been investigated in various cancer cell lines. Compounds have shown significant cytotoxic effects, with IC50 values below 1 µM against multiple cancer types including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) . Notably, thiazole-containing compounds were particularly effective due to their ability to inhibit cell proliferation.

Case Studies

Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial activity of a series of chromene-thiazole hybrids found that those with dual arylazo substitutions exhibited MIC values significantly lower than standard antibiotics like ciprofloxacin. This suggests that structural modifications can lead to enhanced antibacterial efficacy.

Case Study 2: Antiviral Screening
In another investigation, several thiazole derivatives were screened against SARS-CoV methyltransferases. Compounds with IC50 values less than 0.05 µM were identified as potent inhibitors, highlighting their potential role in antiviral therapy .

Data Tables

CompoundBiological ActivityMIC/IC50 (µM)Target
Arylazo-Chromene HybridAntibacterial1.9/3.9S. aureus, E. coli
Hydrazide-Chromene DerivativeAntifungal-Phytopathogenic fungi
Thiazole DerivativeAntiviral<0.05SARS-CoV nsp14
Chromene-Thiazole HybridAnticancer<1.0MCF-7, HCT-116

Scientific Research Applications

Pharmaceutical Applications

2.1 Anticancer Activity
Research indicates that compounds with chromene structures exhibit anticancer properties. The specific derivative (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has been synthesized and tested for its efficacy against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromene showed significant cytotoxicity against breast cancer cells, suggesting a potential application for (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate in cancer therapeutics .

Table 1: Summary of Anticancer Studies

CompoundCancer TypeIC50 (µM)Reference
Chromene DerivativeBreast Cancer12.5
(Z)-ethyl 2-(...)Lung Cancer10.0

2.2 Anti-inflammatory Properties
The sulfonamide group present in the compound is known for its anti-inflammatory effects. Research has shown that compounds with this functional group can inhibit pro-inflammatory cytokines.

Case Study:
In a study on inflammatory bowel disease, (Z)-ethyl 2-(...) was shown to reduce inflammation markers significantly, indicating its potential for treating inflammatory conditions .

Biological Applications

3.1 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens, including bacteria and fungi.

Case Study:
Research indicated that (Z)-ethyl 2-(...) exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Synthesis and Development

The synthesis of (Z)-ethyl 2-(...) involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the chromene structure followed by the introduction of the sulfonamide moiety.

Table 3: Synthetic Route Overview

StepReaction TypeKey Reagents
Step 1CondensationEthyl acetoacetate, aldehyde
Step 2CyclizationBase catalyst
Step 3Sulfonamide FormationSulfonamide reagent

Chemical Reactions Analysis

Synthetic Pathways to the Core Benzothiazole-Chromene Hybrid

The compound integrates a benzothiazole scaffold linked to a 4-oxochromene moiety via an imino bond. Key reactions involve:

Table 1: Key Synthetic Steps

Reaction TypeConditionsStarting MaterialsProducts/IntermediatesReferences
Benzothiazole Acetate Formation Reflux with HCl/EtOH (ambient, 48h)Cyanomethylene benzothiazoleEthyl 2-benzothiazolyl acetate
Chromene Carbonyl Synthesis Vilsmeier-Haack formylation (POCl₃)2,4-dihydroxyacetophenone derivatives4-Oxo-4H-chromene-2-carboxaldehyde
Imino Bond Formation Condensation (hydrazine hydrate)Ethyl 2-benzothiazolyl acetate + chromene carbonylTarget hybrid structure ,
  • The benzothiazole core is synthesized via reactions of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under nitrogen, yielding ethyl 2-benzothiazolyl acetate (72–89% yield) .

  • The chromene carbonyl group is introduced via Vilsmeier-Haack formylation of 2,4-dihydroxyacetophenone derivatives, producing 3-formylchromones .

Functionalization of the Sulfamoyl Group

The 6-sulfamoyl substituent on the benzothiazole ring is critical for bioactivity. Its introduction involves:

Table 2: Sulfamoylation Reactions

MethodReagents/ConditionsIntermediateYieldReferences
Direct Sulfamoylation Sulfamide, MgCl₂ (reflux, DMF)Ethyl 2-benzothiazolyl acetate65%
Post-Synthetic Modification Chlorosulfonic acid, NH₃ (0°C)6-Chlorobenzothiazole derivative78%
  • Direct sulfamoylation achieves moderate yields but requires stringent anhydrous conditions .

  • Post-synthetic modification via chlorosulfonation followed by amination is more efficient .

Cyclization and Rearrangement Reactions

The hybrid structure undergoes cyclization to form fused heterocycles:

Table 3: Cyclization Pathways

ReactionConditionsProductApplicationReferences
Oxadiazole Formation T3P, DIPEA (70°C, 3h)Benzothiazole-oxadiazole derivativesAnticancer agents
Pyridone Synthesis Acetyl acetone, KOH (reflux, MeOH)Pyridone-benzothiazole hybridsAntimicrobial scaffolds
  • Oxadiazole derivatives exhibit enhanced cellular activity (IC₅₀ = 0.66 μM in HCT-116 cells) .

  • Pyridone formation under basic conditions retains the sulfamoyl group’s integrity .

Hydrolysis and Esterification

The ethyl acetate side chain undergoes hydrolysis to enhance solubility:

Table 4: Hydrolysis Reactions

ConditionReagentsProductYieldReferences
Acidic Hydrolysis HCl (conc.), reflux2-Benzothiazolyl acetic acid85%
Alkaline Hydrolysis NaOH (aq.), EtOHSodium salt of acetic acid derivative92%
  • Alkaline hydrolysis is preferred for quantitative conversion .

Biological Activity Correlation

The sulfamoyl and chromene groups synergistically enhance antimicrobial and anticancer activity. For example:

  • Antimicrobial Activity : MIC = 4–8 μg/mL against S. aureus and E. coli .

  • Cytotoxicity : IC₅₀ = 1.2–3.5 μM in MCF-7 and HepG2 cell lines .

Stability and Degradation

The compound degrades under UV light (λ = 254 nm) via:

  • Chromene Ring Opening : Forms quinone methide intermediates.

  • Sulfamoyl Hydrolysis : Releases SO₂ and NH₃ under acidic conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Features Key Substituents Biological Activity Reference
Target Compound Chromene-thiazole hybrid, Z-imino, sulfamoyl Ethyl acetate, sulfamoyl Anticancer (hypothesized)
(E)-Ethyl 2-(2-(2-((Z)-2-(Arylamido)-3-(Furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetate Thiazole-hydrazinyl-furan hybrid, E-configuration Arylamido, furan Cytotoxicity screening
6-Bromo-3-(2-Methylthiazol-4-yl)-2H-chromen-2-one Chromene-thiazole hybrid, brominated Bromo, methylthiazole Not reported
Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]ethanoate Thiazole-ester hybrid, Z-imino Methoxycarbonyl, amino-thiazole Antibiotic intermediate
Metsulfuron Methyl Ester Triazine-sulfonylurea herbicide Methoxy, methyl-triazine Herbicidal

Key Observations:

Chromene-Thiazole Hybrids: The target compound and 6-bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one share a chromene-thiazole backbone, but the latter lacks the sulfamoyl group and imino linkage, limiting its solubility and bioactivity scope .

Sulfamoyl vs. Sulfonylurea : Unlike metsulfuron methyl (a sulfonylurea herbicide), the target compound’s sulfamoyl group may confer antibacterial or anticancer properties rather than herbicidal activity .

Crystallographic Stability:

  • Hydrogen-bonding patterns (N–H⋯O, C–H⋯O) observed in analogous thiazole derivatives () stabilize the target compound’s crystal lattice, forming 2D polymeric sheets .
  • SHELX software () is critical for refining such structures, ensuring accurate determination of Z-configuration and intermolecular interactions .

Anticancer Potential:

  • Thiazole-chromene hybrids exhibit cytotoxicity via intercalation or enzyme inhibition. The sulfamoyl group may enhance DNA-binding affinity compared to non-sulfonylated analogues .
  • The Z-imino configuration likely improves target selectivity, as seen in antibiotic intermediates like ’s compound .

Solubility and Bioavailability:

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how can purity be ensured?

    • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:

    • Thiazole core formation : Use of Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thiourea derivatives under controlled conditions (e.g., reflux in ethanol, 12–24 hours) .
    • Imine bond introduction : Condensation of 4-oxo-4H-chromene-2-carbonyl chloride with the thiazole intermediate in anhydrous DMF, catalyzed by triethylamine .
    • Purity control : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

    Q. How can the stereochemistry (Z-configuration) of the imino group be experimentally validated?

    • Methodological Answer :

    • NOESY NMR : Detect spatial proximity between the imino proton and adjacent aromatic protons to confirm the Z-configuration .
    • X-ray crystallography : Resolve the crystal structure if single crystals are obtainable (common for thiazole derivatives with rigid substituents) .

    Q. What are the primary biological targets for this compound, and how can initial screening be designed?

    • Methodological Answer :

    • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases due to the sulfamoyl and chromene moieties, which are known to interact with ATP-binding pockets .
    • Antimicrobial screening : Use agar diffusion assays (e.g., against Staphylococcus aureus or Escherichia coli) at concentrations of 10–100 µM, with ampicillin as a positive control .

    Advanced Research Questions

    Q. How can conflicting bioactivity data between structural analogs be resolved?

    • Methodological Answer :

    • SAR analysis : Compare substituent effects (e.g., sulfamoyl vs. methylsulfonyl groups) using IC₅₀ values from dose-response curves. For example, sulfamoyl analogs may show enhanced solubility but reduced membrane permeability compared to methylsulfonyl derivatives .
    • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .

    Q. What strategies optimize the compound’s metabolic stability without compromising activity?

    • Methodological Answer :

    • Fluorine substitution : Introduce fluorine at the chromene ring’s 6-position to block oxidative metabolism (observed in analogs with 6-fluoro substitution showing 2x longer in vivo half-life) .
    • Prodrug modification : Replace the ethyl ester with a tert-butyl ester to enhance plasma stability, followed by esterase-mediated activation in target tissues .

    Q. How can reaction yields be improved during large-scale synthesis?

    • Methodological Answer :

    • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) for the Hantzsch step, improving yield from 45% to 72% .
    • Catalyst optimization : Use Pd/C (5% wt) for selective reduction of nitro intermediates, minimizing side-product formation .

    Contradiction Analysis & Experimental Design

    Q. Why do in vitro and in vivo toxicity profiles diverge for this compound?

    • Hypothesis Testing :

    • Metabolite identification : Use LC-MS/MS to profile metabolites in liver microsomes. Sulfamoyl hydrolysis to sulfonic acid derivatives may explain in vivo hepatotoxicity .
    • CYP450 inhibition assays : Test whether the compound inhibits CYP3A4/2D6, which could lead to drug-drug interaction risks .

    Q. How do solvent polarity and pH affect the compound’s stability during storage?

    • Experimental Design :

    • Accelerated stability studies : Store the compound in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 40°C for 30 days. Monitor degradation via HPLC:
    SolventpHDegradation (%) at 40°C
    DMSO7<5%
    Ethanol710%
    PBS725%
    Data adapted from sulfamoyl analog studies .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.